molecular formula C9H5F7O B1442545 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride CAS No. 2002-99-5

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride

Cat. No.: B1442545
CAS No.: 2002-99-5
M. Wt: 262.12 g/mol
InChI Key: XNCNFARMNBSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety and hazards of related compounds like “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” have been documented. It has hazard classifications of Eye Damage 1 and Skin Corrosion 1B .

Preparation Methods

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves several steps. One common method is the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with ethanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .

Chemical Reactions Analysis

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s fluorinated aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ethoxy group, which imparts specific reactivity and properties that are valuable in various scientific research applications.

Properties

IUPAC Name

1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNFARMNBSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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